5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is a chemical compound characterized by its unique structure, which includes a fluorophenoxy group attached to a 1,3,4-oxadiazole ring with a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2-fluorophenol with chloromethyl-1,3,4-oxadiazole-2-thiol under basic conditions. The reaction proceeds through nucleophilic substitution, where the fluorophenol attacks the chloromethyl group, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-sulfonic acid
Reduction: Reduced derivatives of the oxadiazole ring
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Chemistry: In chemistry, 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an anticonvulsant and anti-inflammatory agent, making it a candidate for drug development.
Medicine: The compound's anticonvulsant properties have been explored in preclinical studies, where it has demonstrated efficacy in animal models of epilepsy. Further research is needed to evaluate its safety and effectiveness in humans.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The compound's thiol group can form disulfide bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the fluorophenoxy group may interact with receptors or enzymes, leading to biological effects.
Comparison with Similar Compounds
5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Uniqueness: Compared to similar compounds, this compound stands out due to its fluorine atom, which can significantly influence its chemical and biological properties. The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
5-[(2-fluorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2S/c10-6-3-1-2-4-7(6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBJWMWRDXXNGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NNC(=S)O2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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